molecular formula C6H9N3O2 B14378177 N-hydroxy-3-(1H-imidazol-5-yl)propanamide CAS No. 88368-68-7

N-hydroxy-3-(1H-imidazol-5-yl)propanamide

Katalognummer: B14378177
CAS-Nummer: 88368-68-7
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: QHUTWNPVJRZPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-3-(1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(1H-imidazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of an imidazole derivative with a suitable hydroxylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and dehydration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-3-(1H-imidazol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-hydroxy-3-(1H-imidazol-5-yl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-hydroxy-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-hydroxy-3-(1H-imidazol-5-yl)propanamide is unique due to the presence of the hydroxyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

88368-68-7

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

N-hydroxy-3-(1H-imidazol-5-yl)propanamide

InChI

InChI=1S/C6H9N3O2/c10-6(9-11)2-1-5-3-7-4-8-5/h3-4,11H,1-2H2,(H,7,8)(H,9,10)

InChI-Schlüssel

QHUTWNPVJRZPEY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC=N1)CCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.